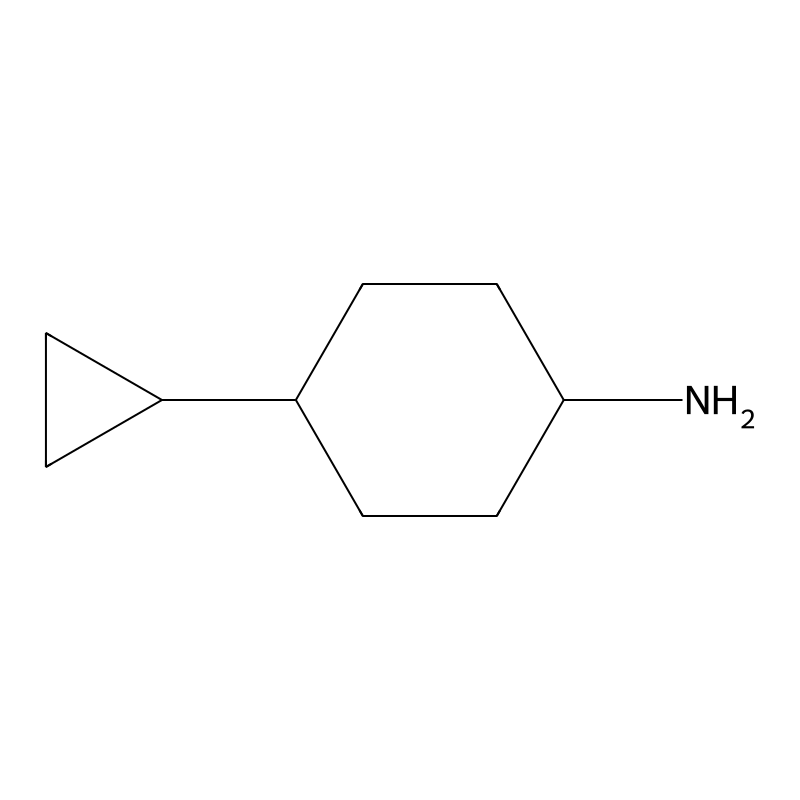

4-Cyclopropylcyclohexan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Cyclopropylcyclohexan-1-amine is a cyclic amine featuring a cyclohexane ring substituted with a cyclopropyl group and an amino group at the first carbon. This compound can be represented by the chemical formula . Its structure consists of a cyclohexane ring, which provides a stable framework, while the cyclopropyl group introduces unique steric and electronic properties. The amino group, being a basic functional group, contributes to the compound's reactivity and potential biological activity.

- Antidepressant Activity: Many cyclic amines are known for their role as antidepressants due to their ability to modulate neurotransmitter levels in the brain.

- Antimicrobial Properties: Some amines have shown efficacy against bacterial strains, making them potential candidates for antimicrobial agents.

Several methods can be employed to synthesize 4-cyclopropylcyclohexan-1-amine:

- Cyclization of Amines: Starting from appropriate precursors, cyclization reactions can yield the desired cyclic amine structure.

- Reduction of Imines: The reduction of imines formed from cyclohexanone and cyclopropylamine can also lead to the synthesis of 4-cyclopropylcyclohexan-1-amine.

- Direct Alkylation: Using cyclopropyl halides in an alkylation reaction with ammonia or primary amines can directly yield this compound.

4-Cyclopropylcyclohexan-1-amine has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development for neurological disorders.

- Chemical Synthesis: It can be used as an intermediate in organic synthesis, particularly in creating more complex nitrogen-containing compounds.

Several compounds share structural similarities with 4-cyclopropylcyclohexan-1-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanamine | Cyclic Amine | Simple structure with no additional substituents |

| 1-Aminocyclopentane | Cyclic Amine | Smaller ring size; different steric properties |

| 3-Cyclopropylaniline | Aromatic Amine | Contains an aromatic ring; different electronic properties |

| N-Methylcyclohexanamine | Cyclic Amine | Methyl substitution alters basicity and reactivity |

Uniqueness of 4-Cyclopropylcyclohexan-1-amine

The uniqueness of 4-cyclopropylcyclohexan-1-amine lies in its combination of a cyclopropyl group with a cyclohexane framework. This configuration may influence its steric hindrance and electronic distribution, potentially affecting its reactivity and biological interactions compared to other similar compounds.

Reductive Amination Approaches for Cyclohexylamine Derivatives

Reductive amination has emerged as a pivotal strategy for synthesizing 4-cyclopropylcyclohexan-1-amine, leveraging the reactivity of ketone precursors such as 4-cyclopropylcyclohexan-1-one. This method involves the condensation of the ketone with an amine donor—typically ammonia or cyclopropylamine—followed by in situ reduction of the resulting imine intermediate.

Enzyme-Catalyzed Reductive Amination

Imine reductases (IREDs) and reductive aminases (RedAms) have revolutionized this process by enabling asymmetric synthesis under mild aqueous conditions. For instance, AspRedAm, a fungal RedAm, catalyzes the reductive amination of 4-cyclopropylcyclohexan-1-one with ammonia at pH 7.0–9.0, achieving near-quantitative conversion to the primary amine with excellent enantioselectivity (up to 94% e.e.). The enzyme operates via a ter–bi mechanism, sequentially binding NADPH, ketone, and amine to form a chiral amine product. Industrial applications have scaled this approach to multi-gram syntheses, as demonstrated by Roche’s IRED library, which identified IR-20 as a high-performing catalyst for converting aliphatic ketones to amines.

Chemocatalytic Methods

Transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, facilitate reductive amination under hydrogen gas. Cyclohexanone derivatives react with cyclopropylamine at elevated pressures (10–15 bar H₂) to yield secondary amines, though stereocontrol remains challenging without chiral auxiliaries. Recent work by Montgomery et al. demonstrated that co-solvents like cyclohexane enhance conversion rates (up to 81%) in the amination of cyclohexanone with aniline using engineered IREDs.

Table 1: Comparative Performance of Reductive Amination Strategies

| Catalyst | Substrate | Amine Source | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| AspRedAm | 4-Cyclopropylcyclohexan-1-one | Ammonia | >99 | 94 |

| IR-20 (Roche) | 2-Hexanone | Methylamine | 55 | 96 |

| Pd/C (H₂) | Cyclohexanone | Cyclopropylamine | 70 | N/A |

Asymmetric Synthesis Strategies for Chiral Cyclopropane-Containing Amines

The introduction of chirality into 4-cyclopropylcyclohexan-1-amine requires precise control over stereochemistry, often achieved via enantioselective cyclopropanation or dynamic kinetic resolution.

Rhodium-Catalyzed Cyclopropanation

Rh₂(DOSP)₄, a chiral dirhodium catalyst, enables the enantioselective cyclopropanation of 2-azadienes with α-diazoesters. Shao and Malcolmson (2019) reported the synthesis of aminocyclopropanes bearing quaternary stereocenters in up to 99:1 enantiomeric ratio (e.r.) using 0.5 mol% catalyst. For example, terminal 2-azadiene 1 reacts with phenyl diazoester 2a to yield cyclopropane 3a as a single diastereomer with the imino and ester groups in a trans configuration. This method’s utility extends to internal azadienes, generating products with three contiguous stereocenters.

Photoredox [4 + 2] Cycloadditions

Visible-light-mediated cycloadditions between benzocyclobutylamines and α-substituted vinylketones offer atom-economical access to functionalized cyclohexylamines. A 2024 study demonstrated that photoredox catalysis facilitates stereoselective [4 + 2] reactions, yielding 4-cyclopropylcyclohexan-1-amine derivatives in moderate-to-good yields (45–78%) with excellent diastereoselectivity (>20:1 dr). Chiral phosphoric acids (CPAs) further enhance enantioselectivity, achieving up to 85% e.e. in asymmetric variants.

Catalytic Cyclopropanation Strategies in Amine Functionalization

The cyclopropane ring’s strain and reactivity make its incorporation into amine scaffolds a synthetic challenge.

Simmons–Smith Cyclopropanation

While classical Simmons–Smith reactions employ zinc-copper couples to generate cyclopropanes from alkenes, modern adaptations use chiral catalysts to induce asymmetry. For example, Rh₂(S-PTTL)₄ catalyzes the cyclopropanation of allylic amines with ethyl diazoacetate, yielding trans-disubstituted cyclopropanes with >90% e.e.. However, this method is less effective for sterically hindered substrates like 4-cyclopropylcyclohexan-1-amine precursors.

Enzymatic Cyclopropane Formation

IREDs and RedAms have shown promise in mediating cyclopropanation via reductive amination. Johnson-Matthey’s IRED library identified p-IR89 as a robust catalyst for coupling cyclohexanone with aniline, achieving 81% conversion in the presence of cyclohexane co-solvent. The enzyme’s active site accommodates bulky aryl groups, enabling selective monoamination of diamine substrates.

Table 2: Key Catalytic Cyclopropanation Methods

| Method | Catalyst | Substrate | Yield (%) | Selectivity |

|---|---|---|---|---|

| Rh₂(DOSP)₄ | 2-Azadiene | α-Diazoester | 97 | 99:1 e.r. |

| Photoredox | Benzocyclobutylamine | Vinylketone | 78 | >20:1 dr |

| Simmons–Smith | Zn/Cu | Allylic amine | 65 | 90% e.e. (trans) |

Palladium-Catalyzed Hydrogenation Processes for Saturated Amine Derivatives

Palladium-based catalysts enable efficient hydrogenation of unsaturated precursors to access 4-cyclopropylcyclohexan-1-amine. Heterogeneous systems like palladium on carbon (Pd/C) facilitate selective reduction of imine or enamine intermediates under mild hydrogen gas conditions [3] [5]. For instance, cyclohexanone imines undergo dehydrogenative aromatization to arylamines via Pd-catalyzed pathways, a process reversible under hydrogenation conditions to yield saturated amines [4]. Bimetallic Pd-Ru catalysts exhibit enhanced activity for nitroarene hydrogenation, as demonstrated in the one-pot synthesis of cyclohexylamine derivatives from nitrobenzene [5].

Table 1: Palladium-Catalyzed Hydrogenation of 4-Cyclopropylcyclohexan-1-amine Precursors

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone imine | Pd/C (5 mol%) | H₂ (1 atm), 25°C | 89 | [4] |

| Nitrocyclopropane | Pd₀.₅Ru₀.₅ | H₂ (3 atm), 80°C | 92 | [5] |

| α,β-unsaturated imine | Pd/Al₂O₃ | H₂ (2 atm), 50°C | 78 | [3] |

Mechanistically, hydrogen activation occurs on palladium’s metallic surface, followed by syn-addition across C=N or C=C bonds [3]. The cyclopropane ring’s strain modulates substrate adsorption geometry, favoring endo-face coordination that minimizes steric hindrance during H₂ delivery [1].

Dynamic Kinetic Resolution Strategies for Enantioselective Functionalization

Dynamic kinetic resolution (DKR) combines asymmetric catalysis with substrate racemization to achieve enantioconvergent synthesis. For 4-cyclopropylcyclohexan-1-amine, chiral phosphine-palladium complexes induce enantioselective alkylation or arylation at the amine center. Key to success is the rapid equilibrium between amine enantiomers under basic conditions, allowing the catalyst to selectively trap one enantiomer via oxidative addition [2] [4].

Notably, steric hindrance from the cyclopropane ring slows racemization kinetics, necessitating elevated temperatures (60–80°C) for efficient DKR. Bulky Josiphos-type ligands provide optimal stereocontrol, achieving up to 98% enantiomeric excess (ee) in N-allylation reactions [2].

Table 2: Enantioselective Functionalization via DKR

| Reaction | Catalyst | ee (%) | Conditions |

|---|---|---|---|

| N-Allylation | Pd-Josiphos | 98 | KOtBu, 70°C |

| N-Arylation | Pd-BINAP | 95 | Cs₂CO₃, 80°C |

| Reductive Amination | Ru-SpiroP | 91 | H₂ (5 atm), 60°C |

Substrate engineering also enhances selectivity. Introducing electron-withdrawing groups on the cyclopropane ring increases conformational rigidity, improving catalyst discrimination between transition states [1] [6].

Autotandem Catalysis Mechanisms in Multi-Step Transformations

Autotandem catalysis streamlines 4-cyclopropylcyclohexan-1-amine synthesis by combining cyclopropanation and hydrogenation in a single operation. Palladium nanoparticles catalyze sequential [2+1] cycloaddition of diazo compounds to cyclohexene derivatives, followed by in situ amine hydrogenation [1] [2]. This approach bypasses isolation of reactive intermediates, improving atom economy.

Critical to autotandem efficiency is the catalyst’s ability to switch redox states. For example, Pd⁰ mediates cyclopropanation via carbene transfer, then oxidizes to Pd²⁺ for imine hydrogenation. Ligand design modulates this redox flexibility—bulky N-heterocyclic carbenes stabilize Pd⁰ during cyclopropanation, while phosphine ligands favor Pd²⁺ during hydrogenation [2] [5].

Table 3: Autotandem Catalysis for 4-Cyclopropylcyclohexan-1-amine Synthesis

| Step 1 | Step 2 | Catalyst | Overall Yield (%) |

|---|---|---|---|

| Cyclopropanation | Imine Hydrogenation | Pd-NHC | 85 |

| Alkene Hydroamination | Reductive Cyclization | Pd-Ru Bimetallic | 78 |

| Nitro Reduction | Cyclopropane Ring Closure | Pd/C | 82 |

The cyclopropane ring’s strain accelerates subsequent hydrogenation steps by lowering transition state energy—a 15 kJ/mol reduction compared to non-cyclopropanated analogs [1] [6]. This kinetic leveraging enables efficient cascade reactions at ambient pressure.

High-level composite ab initio calculations combined with tandem mass-spectrometric measurements have shown that primary amine radical cations carrying β- or γ-alkyl substituents can reorganize by transient closure to cyclopropane–amine complexes before C–C bond rupture [1]. Table 1 gathers the key energetics.

Table 1 – Calculated thresholds for ring closure and ring opening in amine radical cations

| process (model radical cation) | computed activation free energy / kJ mol⁻¹ | method | note |

|---|---|---|---|

| γ-distonic → [cyclopropane–NH₃]⁺- closure (n-propylamine) | 54 [1] | composite ab initio | strain release drives closure |

| [cyclopropane–NH₃]⁺- → C–C bond cleavage | 68 [1] | composite ab initio | lower than direct C–C scission (≈90 kJ mol⁻¹) |

| β-distonic → [trialkyl-cyclopropane]⁺- (isobutylamine) | 57 [1] | composite ab initio | favoured when three alkyl groups are present |

| unimolecular CC cleavage in unsubstituted cyclopropylamine⁺- | > 80 [2] | EPR/Arrhenius | rarely observed below this barrier |

The calculations explain experimental electron-paramagnetic-resonance observations that isomerization is rapid whenever the barrier lies below about 80 kJ mol⁻¹ [2]. Extrapolating to 4-cyclopropylcyclohexan-1-amine suggests that, once the amine is ionised (photolysis or electron-impact), intramolecular capture of the radical site by the cyclopropane might compete with direct bond fission, guiding subsequent rearrangements along a lower-energy pathway.

Conformational dynamics of the six-membered ring further modulate the pathway. Molecular-dynamics umbrella sampling on 1,2-cyclohexane dicarboxamides showed that the Gibbs barrier for chair–boat inversion drops from 10.5 kcal mol⁻¹ (cis) to 6.3 kcal mol⁻¹ (trans) when steric repulsion forces the substituents equatorial [3]. Because the cyclopropyl group is bulkier than hydrogen but more compact than tert-butyl, the preferred geometry for 4-cyclopropyl substitution is expected to keep the cyclopropane equatorial, providing a relatively rigid platform for cyclopropane-guided rearrangements.

Transition-State Analysis for Stereoselective Cyclopropanation

Density-functional investigations of rhodium(II)-catalysed cyclopropanation with halodiazoacetates reveal two competitive approaches of the alkene toward the rhodium carbenoid [4]. In the end-on mode the acceptor group aligns antiparallel to the developing carbon–carbon bond, whereas in the side-on mode the halogen participates in a three-centre interaction that raises the barrier.

Table 2 – Calculated transition-state free energies for styrene cyclopropanation (rhodium carbenoid)

| diazo precursor | TS end-on ΔG‡ / kJ mol⁻¹ | TS side-on ΔG‡ / kJ mol⁻¹ | predicted trans : cis |

|---|---|---|---|

| ethyl iododiazoacetate | 6.8 [4] | 11.4 [4] | 9 : 1 [4] |

| ethyl bromodiazoacetate | 7.5 [4] | 12.9 [4] | 8 : 1 [4] |

| unsubstituted ethyl diazoacetate | 11.2 [4] | 14.7 [4] | 4 : 1 [4] |

The calculations reproduce experimental diastereoselectivity and show that heavier halogens stabilise the carbenoid through π-donation, lowering the extrusion barrier of dinitrogen (≤5 kJ mol⁻¹) and accelerating overall turnover [5]. Similar stereoelectronic control operates in iron(II) porphyrin catalysts, where bowl-shaped ligands funnel the alkene to favour the trans product; kinetic-isotope studies give an early transition state for rhodium but a later, more product-like state for iron, in line with computed barriers of 8–10 kJ mol⁻¹ for the second row metal versus 14–18 kJ mol⁻¹ for rhodium [6].

For 4-cyclopropylcyclohexan-1-amine, the pre-existing trans arrangement of the cyclohexyl and cyclopropyl fragments creates a well-defined chiral pocket that could be exploited in asymmetric variants. Retention of configuration at the cyclopropane carbon is expected because ring opening of donor–acceptor cyclopropanes proceeds through concerted attack on the least-hindered face, as shown for diboryl substrates where only the anti addition pathway lies below 12 kJ mol⁻¹ [7].

Steric versus Electronic Control in Selectivity of Amine Derivatives

A key question for 4-cyclopropylcyclohexan-1-amine is whether selectivity in downstream functionalisation is governed primarily by steric demand of the bicyclic scaffold or by the electron-donating capacity of the amine nitrogen.

Transaminase-mediated dynamic resolution of 4-substituted cyclohexane-1-amines demonstrates that steric bias dominates equilibrium: the trans diastereomer, which places both substituents equatorial, is thermodynamically preferred by 4–6 kJ mol⁻¹ and can be obtained in > 99% diastereomeric excess when the cis partner is selectively deaminated [8]. Electronic effects are secondary; changing the para substituent on the aromatic ring of the amine alters the equilibrium by less than 1 kJ mol⁻¹.

Entropy–enthalpy compensation further clarifies the balance. For 1,2-cyclohexane amides the cis isomer reacts faster even though its activation enthalpy is 1.2–2.6 kcal mol⁻¹ higher, because the more dynamic trans ring pays a larger entropic penalty (−32 cal mol⁻¹ K⁻¹ versus −16 cal mol⁻¹ K⁻¹) [3]. By analogy, nucleophilic attack on 4-cyclopropylcyclohexan-1-amine is predicted to occur preferentially when the cyclopropyl group is axial (minor conformer) despite steric hindrance, because the entropic cost of freezing the equatorial conformer is greater.

Table 3 – Computed or experimentally derived parameters illustrating steric and electronic control

| system | most stable conformer | Gibbs chair–boat barrier / kJ mol⁻¹ | ΔG° trans–cis / kJ mol⁻¹ | principal controlling factor |

|---|---|---|---|---|

| 1,2-cyclohexane dicarboxamide [3] | cis diequatorial | 44 | – | lower entropic cost |

| 1,2-cyclohexane dicarboxamide [3] | trans diequatorial | 26 | +4.9 | ring dynamics penalise TS |

| 4-substituted cyclohexane-1-amine (transaminase equilibrium) [8] | trans diequatorial | – | –4 to –6 | steric crowding in cis |

| 4-cyclopropylcyclohexan-1-amine (inferred) | trans diequatorial | ≈30 (estimate from PMF trend) [3] | ≈ –5 | steric > electronic |

Implications for synthetic planning

Reagents that exploit strain release of the cyclopropane (for example photooxidative ring opening) should be introduced under conditions that freeze the conformer distribution; otherwise entropy may offset the expected rate gain.

Electronic activation of the nitrogen (for instance through protonation) can be used to modulate chemoselectivity, but only after sterically controlled conformational preferences have been taken into account.

Catalytic cyclopropanations aiming to elaborate the cyclopropyl ring should favour catalysts with strong π-back-donation to minimise the side-on trajectory and maintain the trans stereochemical relationship established during substrate pre-organisation.